1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenylpropanone moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. Benzothiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
It’s known that structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular function . For instance, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives are known to act as dopamine and serotonin antagonists, which can influence mood and behavior .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antimicrobial, antiviral, and antipsychotic effects .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which assesses molecular properties important for a drug’s pharmacokinetics in the human body .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antimicrobial activity .
Action Environment
It’s known that environmental factors can influence the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, contributing to its biochemical reactions
Cellular Effects
Some benzothiazole derivatives have shown to exhibit antibacterial activity
Molecular Mechanism
It’s known that benzothiazole derivatives can inhibit acetylcholinesterase (AChE) and Aβ 1-42 aggregation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multi-step organic reactions
Preparation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiazole derivative reacts with piperazine in the presence of a suitable base.
Attachment of Phenylpropanone Group: The final step involves the condensation of the piperazine-benzothiazole intermediate with phenylpropanone under basic or acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
- 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylbutan-1-one
Uniqueness
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19(11-10-16-6-2-1-3-7-16)22-12-14-23(15-13-22)20-21-17-8-4-5-9-18(17)25-20/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUMZHJNRENLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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